4-Chloro-6-isopropylamino-2-methylthiopyrimidine

CAS No.: 951884-54-1

Cat. No.: VC3759445

Molecular Formula: C8H12ClN3S

Molecular Weight: 217.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951884-54-1 |

|---|---|

| Molecular Formula | C8H12ClN3S |

| Molecular Weight | 217.72 g/mol |

| IUPAC Name | 6-chloro-2-methylsulfanyl-N-propan-2-ylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C8H12ClN3S/c1-5(2)10-7-4-6(9)11-8(12-7)13-3/h4-5H,1-3H3,(H,10,11,12) |

| Standard InChI Key | UFIHRHMWSNBGPR-UHFFFAOYSA-N |

| SMILES | CC(C)NC1=CC(=NC(=N1)SC)Cl |

| Canonical SMILES | CC(C)NC1=CC(=NC(=N1)SC)Cl |

Introduction

Chemical Identity and Structure

Molecular Composition

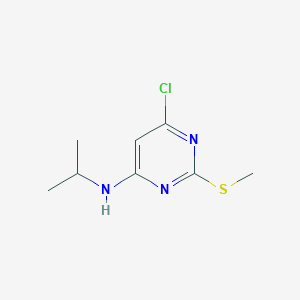

4-Chloro-6-isopropylamino-2-methylthiopyrimidine is a substituted pyrimidine with three functional groups attached to the pyrimidine ring: a chloro group, an isopropylamino group, and a methylthio group. The molecular formula of this compound is C₈H₁₂ClN₃S with a calculated molecular weight of 217.72 g/mol . The compound's structural arrangement features the functional groups positioned at specific carbon atoms of the pyrimidine ring, with the chloro group at position 4, the isopropylamino group at position 6, and the methylthio group at position 2 .

Structural Representation

The compound consists of a pyrimidine ring (a six-membered heterocyclic aromatic ring with two nitrogen atoms) as its core structure. The spatial arrangement of its substituents contributes to its chemical reactivity and potential applications. The compound's structure can be visualized in both 2D and 3D conformations, with the 3D structure providing insights into its spatial arrangement and potential binding properties .

Nomenclature and Identification

Systematic Naming and Identifiers

Physical and Chemical Properties

Fundamental Properties

The physical and chemical properties of 4-Chloro-6-isopropylamino-2-methylthiopyrimidine determine its behavior in various reactions and applications. These properties are summarized in the following table:

Structural Features

The pyrimidine core of this compound is a nitrogen-containing heterocyclic aromatic ring, which contributes to its chemical stability. The chloro substituent at position 4 provides a reactive site for nucleophilic substitution reactions, making it valuable as a synthetic intermediate. The isopropylamino group at position 6 introduces a secondary amine functionality, while the methylthio group at position 2 adds a sulfur-containing moiety that influences the electronic properties of the aromatic system .

Synthetic Methods and Related Chemistry

Related Synthetic Processes

Patent information reveals that in similar pyrimidine chemistry, 4-hydroxy-2-methylthiopyrimidine derivatives can be converted to corresponding 4-chloro compounds under specific reaction conditions . Additionally, methods for synthesizing 4,6-dichloropyrimidine from 4-chloro-6-methoxypyrimidine involve reaction with phosphorus oxychloride in the presence of anhydrous organic amine . These methodologies may provide insights into potential synthetic approaches for 4-Chloro-6-isopropylamino-2-methylthiopyrimidine.

Reaction Applications

Patent literature indicates that pyrimidine derivatives similar to 4-Chloro-6-isopropylamino-2-methylthiopyrimidine can serve as intermediates in the synthesis of more complex molecules. For instance, 2-amino-4-chloropyrimidine derivatives can react with boronic acid derivatives using palladium catalysis to form new carbon-carbon bonds . This suggests that our target compound may similarly serve as a building block in the synthesis of more complex structures with potential pharmaceutical or agrochemical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume